molecular formula C8H17NO4 B142250 Tert-butyl N-[(2R)-2,3-dihydroxypropyl]carbamate CAS No. 148983-23-7

Tert-butyl N-[(2R)-2,3-dihydroxypropyl]carbamate

Cat. No.: B142250
CAS No.: 148983-23-7
M. Wt: 191.22 g/mol
InChI Key: OWAMQHJPVUGZSB-ZCFIWIBFSA-N
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Description

Tert-butyl N-[(2R)-2,3-dihydroxypropyl]carbamate is a chemical compound with the molecular formula C8H17NO4 and a molecular weight of 191.23 g/mol . It is a protected amine, often used in organic synthesis and various research applications. The compound is characterized by its tert-butyl group attached to a carbamate moiety, which is further linked to a 2,3-dihydroxypropyl group.

Mechanism of Action

Target of Action

Tert-butyl N-[(2R)-2,3-dihydroxypropyl]carbamate is a protected amine

Mode of Action

The mode of action of this compound is not directly stated in the available resources. As a protected amine, it likely serves as a building block in the synthesis of more complex molecules. The carbamate group (NHCO2) in the compound can act as a protecting group for amines during chemical synthesis . This allows for selective reactions to occur at other sites in the molecule without interference from the amine group.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other reactive species can affect its reactivity and the outcome of its use in chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2R)-2,3-dihydroxypropyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable dihydroxypropyl derivative. One common method includes the reaction of tert-butyl carbamate with (±)-3-amino-1,2-propanediol in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like methylene chloride or chloroform at room temperature.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for higher yields and purity. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(2R)-2,3-dihydroxypropyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of tosylates or mesylates, which can be further transformed into other functional groups.

Scientific Research Applications

Tert-butyl N-[(2R)-2,3-dihydroxypropyl]carbamate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[(2R)-2,3-dihydroxypropyl]carbamate is unique due to its dual functionality, providing both steric protection and the ability to participate in further chemical transformations. The presence of the 2,3-dihydroxypropyl group allows for additional modifications, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl N-[(2R)-2,3-dihydroxypropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO4/c1-8(2,3)13-7(12)9-4-6(11)5-10/h6,10-11H,4-5H2,1-3H3,(H,9,12)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWAMQHJPVUGZSB-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148983-23-7
Record name tert-butyl N-[(2R)-2,3-dihydroxypropyl]carbamate
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